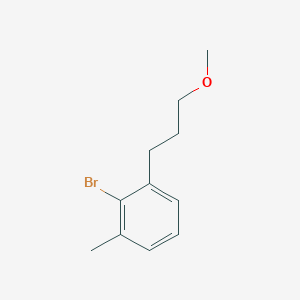
Methyl 2-propylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-propylisonicotinate is an organic compound belonging to the class of nicotinates It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the 2-position of the pyridine ring is substituted with a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-propylisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Isonicotinic acid+MethanolAcid catalystMethyl isonicotinate
To introduce the propyl group at the 2-position, a Friedel-Crafts alkylation reaction can be employed. This involves the reaction of methyl isonicotinate with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling can be implemented to reduce waste and improve the overall sustainability of the process.
化学反応の分析
Types of Reactions
Methyl 2-propylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Propylisonicotinic acid.
Reduction: Methyl 2-propylisonicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-propylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and as a component in specialty chemicals.
作用機序
The mechanism of action of Methyl 2-propylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid, which can then interact with biological receptors or enzymes. The propyl group at the 2-position may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Methyl isonicotinate: Similar to Methyl 2-propylisonicotinate but without the propyl substitution.
Ethyl nicotinate: An ethyl ester of nicotinic acid, used in similar applications as Methyl nicotinate.
Uniqueness
This compound is unique due to the presence of the propyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 2-propylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-7-8(5-6-11-9)10(12)13-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
OFRVBOAKBNDKFE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


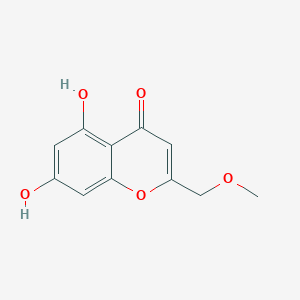
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
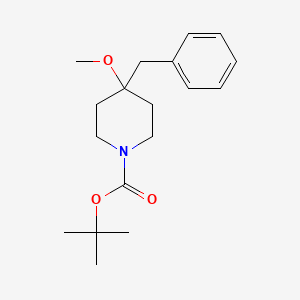
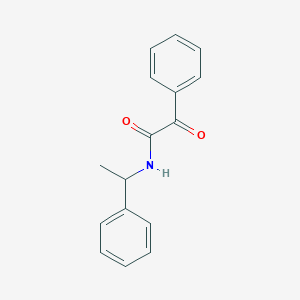
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
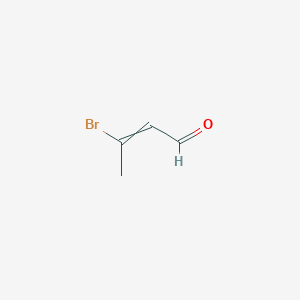
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)

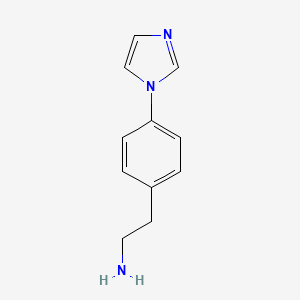
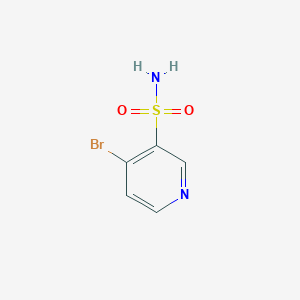

![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)

